Ethyl carbazate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl carbazate can be synthesized through the reaction of ethyl chloroformate with hydrazine hydrate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity . Another method involves the reaction of diethyl carbonate with hydrazine, followed by distillation to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl carbonate with hydrazine under controlled conditions. The reaction mixture is heated, and the product is purified through distillation. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Substitution Reactions

Ethyl carbazate acts as a nucleophile, reacting with carbonyl compounds (aldehydes and ketones) to form hydrazones and Schiff bases. These reactions are often catalyzed by Lewis acids or bases:

Example :

-

FeCl₃-catalyzed reaction : this compound reacts with β-ketoesters in the presence of FeCl₃ to yield β-hydroxyesters. This proceeds via a nucleophilic addition mechanism, where FeCl₃ activates the carbonyl group for attack by the hydrazine moiety .

Reagents and Conditions :

| Reaction Type | Reagents/Catalysts | Products |

|---|---|---|

| Nucleophilic substitution | Aldehydes/ketones, FeCl₃ or DMAP | Hydrazones, β-hydroxyesters |

Oxidation Reactions

This compound derivatives undergo oxidation to form heterocyclic compounds:

Example :

-

Dinitrogen tetroxide (N₂O₄) oxidation : this compound-derived urazoles are oxidized to 1,2,4-triazoline-3,5-diones (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) .

Oxidation Pathways :

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 4-Phenylurazole | N₂O₄ (gaseous) | 4-Phenyltriazolinedione |

Cyclocondensation Reactions

This compound participates in one-pot cyclocondensation reactions to synthesize nitrogen-rich heterocycles:

Example :

-

DMAP-catalyzed synthesis : Reaction with aryl nitriles under neat conditions yields 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones. DMAP facilitates nucleophilic attack by deprotonating this compound .

Key Conditions :

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Solvent: Solvent-free (neat)

-

Yield: High efficiency under mild conditions

Metal Complex Formation

This compound coordinates with metal ions (e.g., Cu²⁺, Ni²⁺) through its nitrogen and oxygen atoms, forming stable chelates. These complexes are studied for catalytic and material science applications .

FeCl₃-Catalyzed Substitution

-

Activation : FeCl₃ polarizes the carbonyl group of β-ketoesters.

-

Nucleophilic Attack : Hydrazine moiety of this compound attacks the activated carbonyl.

-

Proton Transfer : Stabilization of the intermediate leads to β-hydroxyester formation.

DMAP-Mediated Cyclocondensation

-

Deprotonation : DMAP abstracts a proton from this compound, enhancing nucleophilicity.

-

Cyclization : Attack on the nitrile carbon forms the triazole ring.

Applications De Recherche Scientifique

Historical Context and Biomedical Applications

1. Medical Use and Carcinogenicity

Ethyl carbazate was initially utilized in the mid-20th century as an anesthetic and a co-solvent for analgesics in Japan. Between 1950 and 1975, it was administered to millions of patients as a solution for pain relief after surgeries. However, its use was discontinued after it was classified as a carcinogen due to its potential to induce tumors in animal models, particularly in the lungs and liver . The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a Group 2A carcinogen, indicating it is probably carcinogenic to humans .

2. Antineoplastic Properties

There were attempts to explore this compound's antineoplastic properties in treating chronic leukemia and multiple myeloma. However, these applications were halted following the discovery of its carcinogenic effects . The compound's ability to induce DNA damage through metabolic activation has been a significant concern in evaluating its therapeutic potential .

Industrial Applications

1. Chemical Intermediate

This compound has been used as a chemical intermediate in various industrial processes. Historically, it served as a precursor for the synthesis of meprobamate, a tranquilizer widely used in the 1950s . It has also been involved in producing amino resins used in textile treatments to create wrinkle-resistant fabrics .

2. Presence in Food and Beverages

This compound is a process contaminant formed during fermentation and processing of alcoholic beverages and certain foods. Studies have shown that its levels can vary significantly depending on production methods and storage conditions . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has indicated that while exposure from food alone poses low concern, combining food and alcoholic beverages significantly increases exposure risks .

Risk Assessment and Regulatory Insights

1. Exposure Levels

Research indicates that the average daily intake of ethyl carbamate from food sources is relatively low (approximately 15 ng/kg bw per day), but this figure rises to about 80 ng/kg bw per day when alcoholic beverages are included . The carcinogenic risk associated with these exposure levels has prompted regulatory bodies to recommend mitigation measures in food processing to reduce ethyl carbamate levels .

2. Analytical Methods for Detection

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify ethyl carbamate levels in various food items and beverages. These methods are crucial for ensuring compliance with safety standards set by health authorities .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| JECFA Evaluation (2005) | Assess exposure risks from foods | Found low concern from food alone; increased risk with alcohol consumption |

| NTP Toxicology Studies | Investigate carcinogenic effects | Induced tumors in multiple organs; classified as "reasonably anticipated" human carcinogen |

| Chinese National Center Study (2023) | Survey EC levels in alcoholic beverages | Mean EC level found was 10.1 μg/kg; lifetime cancer risk assessed |

Mécanisme D'action

Ethyl carbazate is similar to other carbazate compounds, such as mthis compound, benzyl carbazate, and tert-butyl carbazate . it is unique in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to mthis compound, this compound has a higher boiling point and is more suitable for reactions requiring higher temperatures . Benzyl carbazate and tert-butyl carbazate offer different reactivity profiles, making them suitable for specific applications .

Comparaison Avec Des Composés Similaires

- Methyl carbazate

- Benzyl carbazate

- tert-Butyl carbazate

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Ethyl carbazate, also known as urethane, is a compound that has garnered attention due to its biological activity, particularly its carcinogenic potential and genotoxic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, associated health risks, and relevant research findings.

This compound is a derivative of carbazic acid and is often formed during the fermentation process in food products, particularly alcoholic beverages. The primary pathway for its formation involves the reaction of urea with ethanol under anaerobic conditions, facilitated by certain bacteria during fermentation. This process highlights the importance of monitoring this compound levels in food products to mitigate health risks.

Mechanisms of Biological Activity

Genotoxicity and Carcinogenicity

This compound is classified as a genotoxic carcinogen , meaning it can cause damage to DNA, leading to mutations and cancer. Studies have demonstrated that this compound binds covalently to DNA in vitro and in vivo, resulting in the formation of DNA adducts that can initiate carcinogenic processes. The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as Group 2A, indicating it is probably carcinogenic to humans based on sufficient evidence from animal studies .

Table 1: Summary of Carcinogenic Effects in Animal Studies

Health Risks Associated with this compound

- Carcinogenic Risk : Regular consumption of products containing this compound can significantly increase cancer risk. For instance, daily intake from alcoholic beverages can elevate lifetime cancer risk estimates considerably .

- Liver Disease : Limited human studies have indicated a potential link between this compound exposure and liver diseases such as hepatic angiosarcoma .

- Genotoxic Effects : The compound's ability to form DNA adducts raises concerns about its long-term effects on cellular integrity and function, contributing to various malignancies.

Case Studies

Case Study 1: Ethyl Carbamate in Alcoholic Beverages

A comprehensive study assessed the levels of ethyl carbamate in various alcoholic beverages and its correlation with cancer risk. It was found that regular consumption of fermented products could lead to significant exposure levels, increasing the hypothetical tumor risk substantially .

Case Study 2: Reduction Strategies in Winemaking

Research has focused on methods to reduce ethyl carbamate levels during wine production. One effective strategy involved genetically modifying yeast strains to enhance the degradation of urea, a precursor for ethyl carbamate formation. This approach successfully reduced ethyl carbamate concentrations by over 75% in experimental settings .

Propriétés

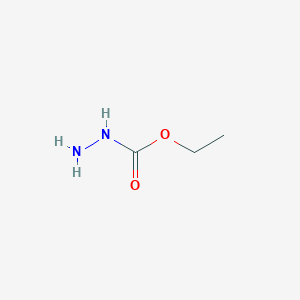

IUPAC Name |

ethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSYZMNJHYOXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063308 | |

| Record name | 1-(Ethoxycarbonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4114-31-2 | |

| Record name | Ethyl carbazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Ethoxycarbonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ethyl carbazate (also known as ethyl hydrazinecarboxylate) has the molecular formula C3H8N2O2 and a molecular weight of 104.11 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound can be characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy shows characteristic peaks for N-H stretching, C=O stretching, and C-O stretching vibrations. 1H and 13C NMR spectroscopy can provide information on the different proton and carbon environments within the molecule. [, , , , , , , , , ]

A: this compound acts as a nucleophile in many organic reactions, primarily through its nitrogen atoms. It's commonly used in the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrimidines. [, , , , , , , , , , ]

A: Yes, this compound can act as a ligand in the synthesis of metal complexes. It typically coordinates to metal ions through both its nitrogen and oxygen atoms, forming stable five-membered chelating rings. [, , , , ]

A: Yes, the specific heterocycle formed depends on the reaction conditions and the other reactants involved. For example, the reaction of this compound with aroyl chlorides and potassium selenocyanate leads to 1,2,4-triazole-3-selones, while the reaction with ammonium thiocyanate and aroyl chlorides under solvent-free conditions yields 1,2,4-triazole-3-thione derivatives. [, ]

A: Yes, computational chemistry tools, like Density Functional Theory (DFT), are valuable for investigating the electronic structure, reactivity, and properties of this compound and its complexes. These studies can help understand reaction mechanisms and predict properties of new derivatives. []

A: While challenging, Quantitative Structure-Activity Relationship (QSAR) studies, a type of computational modeling, can help establish correlations between the structure of this compound derivatives and their biological activity. This information can guide the design of new derivatives with potentially improved activity. []

A: Factors like temperature, pH, and the presence of moisture or certain chemical species can impact the stability of this compound. Formulation strategies, such as the use of appropriate solvents, excipients, and packaging, can help to improve stability. [, ]

A: Like many chemicals, this compound should be handled with care. It's important to consult the safety data sheet (SDS) and follow appropriate laboratory procedures, including wearing personal protective equipment. []

A: Data on the environmental fate and effects of this compound is limited. Research on its degradation pathways and potential ecotoxicological effects is needed to assess and mitigate any potential risks. []

A: Important resources include chemical suppliers, scientific databases (like SciFinder and Reaxys), and research publications. Collaboration with experts in organic synthesis, analytical chemistry, and computational modeling can be beneficial. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.